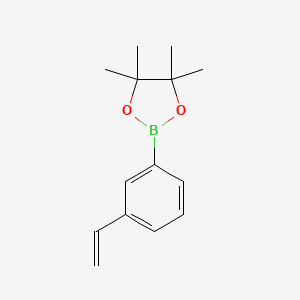

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents and a 3-ethenylphenyl group. This compound is part of a broader class of arylboronic acid pinacol esters, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, polymers, and advanced materials. The ethenyl group at the meta position of the phenyl ring introduces both steric and electronic effects, distinguishing it from other analogs in terms of reactivity and application .

Properties

IUPAC Name |

2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAMYNCWLIRUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethenylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, with reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions include various substituted boronic acids, boronate esters, and complex organic molecules that incorporate the ethenylphenyl moiety.

Scientific Research Applications

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-containing structures.

Mechanism of Action

The mechanism by which 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds with nucleophilic species. This reactivity is harnessed in cross-coupling reactions, where the compound serves as a key intermediate in the formation of complex organic structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity of boronate esters is highly dependent on the substituent attached to the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Characteristics and Reactivity

Key Observations :

Biological Activity

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and implications for future research.

- Molecular Formula : C13H17B O2

- Molecular Weight : 218.09 g/mol

- CAS Number : 105430-20-4

The biological activity of 2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to its ability to interact with various biological targets. Boron compounds are known to participate in biochemical processes through:

- Enzyme Inhibition : Boron can inhibit enzymes that are crucial for cellular metabolism.

- Reactivity with Nucleophiles : The dioxaborolane structure allows for reactions with nucleophilic sites in biological molecules.

Anticancer Activity

Recent studies have indicated that 2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.7 | Cell cycle arrest |

| A549 (Lung) | 12.3 | Inhibition of metastasis |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Studies

- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.

- Antimicrobial Efficacy Against MRSA : Research conducted at a university laboratory demonstrated that this compound effectively reduces MRSA biofilm formation by disrupting bacterial communication pathways.

Future Research Directions

The unique properties of 2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggest several avenues for future research:

- Mechanistic Studies : Further investigation into the specific molecular targets and pathways affected by this compound will enhance understanding of its biological effects.

- In Vivo Studies : Conducting animal studies will be crucial to assess the therapeutic potential and safety profile before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.